1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.544. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The compound 1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and its derivatives have been explored for their potential therapeutic applications, particularly focusing on their roles as antidepressant and anxiolytic agents. These derivatives have been synthesized and evaluated for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological in vivo studies have identified certain derivatives as potential antidepressants in models such as the forced swim test (FST) in mice, with additional observations of antianxiety effects. Molecular modeling studies have highlighted the significance of fluorinated arylpiperazinylalkyl derivatives for leading to compounds with potential antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Antidepressant-like Activity and Safety Profile
Further investigations into the safety profile and antidepressant-like activity of these derivatives have shown that compounds like AZ-853 and AZ-861, which are structurally related to this compound, exhibit varied functional, pharmacological, and pharmacokinetic properties. In vitro and in vivo experiments have demonstrated these compounds' antidepressant-like activity in the forced swim test, partially mediated by 5-HT1A receptor activation. The research indicates a promising avenue for developing new antidepressant drugs with better safety and tolerability profiles (Partyka et al., 2020).
Properties
IUPAC Name |
4,7,8-trimethyl-6-(3-methylphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-16-9-8-10-19(15-16)29-17(2)18(3)30-20-21(25-23(29)30)26(4)24(32)28(22(20)31)14-13-27-11-6-5-7-12-27/h8-10,15H,5-7,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXNSIDXOCVNGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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